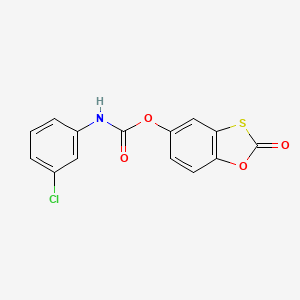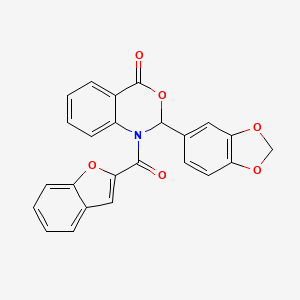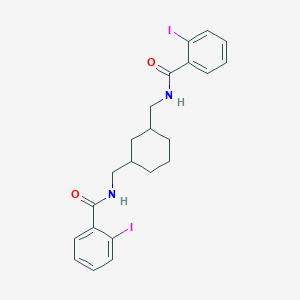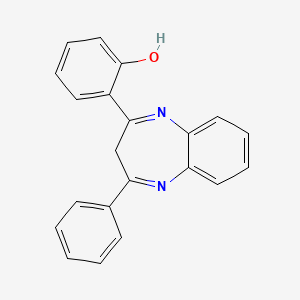![molecular formula C13H11N5O3S B11524878 N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11524878.png)
N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole ring fused with a thiazole ring, and it is substituted with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with a thiazole derivative under acidic conditions, followed by nitration and acetylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methyl and nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro group plays a crucial role in its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: Used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.
Nitroaromatic compounds: Studied for their potential as prodrugs and their ability to undergo bioreductive activation.
The uniqueness of this compound lies in its combined structural features, which confer specific properties and activities that are not observed in simpler analogs.
Properties
Molecular Formula |
C13H11N5O3S |
|---|---|
Molecular Weight |
317.33 g/mol |
IUPAC Name |
N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H11N5O3S/c1-6-11(22-13(14-6)15-7(2)19)12-16-9-4-3-8(18(20)21)5-10(9)17-12/h3-5H,1-2H3,(H,16,17)(H,14,15,19) |
InChI Key |
GNAFZLDRSCWZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8Z)-4-methyl-8-[2-(3-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11524802.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-3-phenylpropylidene]piperidine-4-carbohydrazide](/img/structure/B11524805.png)
![4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11524808.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11524811.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11524817.png)

![2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11524826.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11524829.png)


![3,4-dichloro-N-[4-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethoxy)phenyl]benzamide](/img/structure/B11524845.png)
![(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11524865.png)
